molecular formula C7H8FNO2S B2853233 N-(3-fluorophenyl)methanesulfonamide CAS No. 35980-20-2

N-(3-fluorophenyl)methanesulfonamide

Cat. No.: B2853233
CAS No.: 35980-20-2
M. Wt: 189.2
InChI Key: LWTWWFPWXXFJTA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H8FNO2S. It is a sulfonamide derivative where a fluorophenyl group is attached to the nitrogen atom of methanesulfonamide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)methanesulfonamide typically involves the reaction of 3-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

N-(3-fluorophenyl)methanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and specificity for certain targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

  • N-(2-fluorophenyl)methanesulfonamide
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Comparison: N-(3-fluorophenyl)methanesulfonamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to N-(2-fluorophenyl)methanesulfonamide, the 3-fluoro derivative may exhibit different steric and electronic effects, leading to variations in its chemical behavior and biological activity .

Properties

IUPAC Name

N-(3-fluorophenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-12(10,11)9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTWWFPWXXFJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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